molecular formula C7H13ClO3S B6601843 (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers CAS No. 2091396-14-2

(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers

Cat. No.: B6601843
CAS No.: 2091396-14-2
M. Wt: 212.70 g/mol
InChI Key: IVFYCKCUKUKOQH-UHFFFAOYSA-N
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Description

(3-Ethoxycyclobutyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclobutane ring substituted with an ethoxy group at the 3-position and a methanesulfonyl chloride moiety. As a mixture of diastereomers, its stereochemical complexity arises from the cyclobutane ring’s constrained geometry, which generates distinct spatial arrangements of substituents. This compound is primarily employed in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its ethoxy substituent confers unique electronic and steric properties, modulating reactivity compared to simpler sulfonyl chlorides like methanesulfonyl chloride or aromatic variants such as benzenesulfonyl chloride. Diastereomerism necessitates careful chromatographic separation or stereoselective synthesis to isolate specific isomers, impacting its utility in precision applications .

Properties

IUPAC Name

(3-ethoxycyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-2-11-7-3-6(4-7)5-12(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYCKCUKUKOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation via Mitsunobu Reaction

The alcohol intermediate, (3-ethoxycyclobutyl)methanol, undergoes thiolation using a Mitsunobu reaction with p-toluenesulfonyl chloride (TsCl) and triphenylphosphine (PPh₃) in the presence of a thiol source (e.g., thiourea). This step produces (3-ethoxycyclobutyl)methanethiol with retention of configuration, critical for preserving diastereomeric purity.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0°C to room temperature.

  • Yield: 80–90%.

Oxidation to Sulfonic Acid

The thiol is oxidized to (3-ethoxycyclobutyl)methanesulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid. This step proceeds via a two-electron oxidation mechanism, forming the sulfonic acid quantitatively.

Optimization Notes :

  • Excess H₂O₂ (3 equiv.) ensures complete conversion.

  • Reaction time: 6–12 hours at 50°C.

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the target sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Thionyl Chloride Method

Refluxing the sulfonic acid with SOCl₂ (5 equiv.) in DCM for 4–6 hours achieves full conversion to the sulfonyl chloride. Triethylamine (Et₃N) is added to scavenge HCl, minimizing side reactions.

Data :

  • Yield: 85–95%.

  • Purity: >98% (by ¹H NMR).

Phosphorus Pentachloride Method

For less reactive substrates, PCl₅ (3 equiv.) in refluxing chloroform (CHCl₃) provides higher chlorination efficiency. This method is preferred for sterically hindered sulfonic acids.

Advantages :

  • Shorter reaction time (2–3 hours).

  • Compatibility with moisture-sensitive intermediates.

Alternative Route: Direct Sulfonation-Chlorination

A one-pot synthesis bypasses the thiol intermediate by directly introducing the sulfonyl chloride group. Treating (3-ethoxycyclobutyl)methane with chlorine gas (Cl₂) and sulfur dioxide (SO₂) in the presence of azobisisobutyronitrile (AIBN) initiates a radical chain reaction, yielding the sulfonyl chloride directly.

Mechanistic Insight :

  • Initiation: AIBN generates radicals that abstract a hydrogen atom from the methane substrate.

  • Propagation: SO₂ inserts into the C–H bond, forming a sulfonyl radical, which reacts with Cl₂ to produce the sulfonyl chloride.

Challenges :

  • Poor regioselectivity due to multiple hydrogen abstraction sites.

  • Requires stringent temperature control (−10°C to 0°C) to suppress side reactions.

Stereochemical Analysis and Diastereomer Separation

The diastereomeric mixture arises from the cyclobutane ring’s stereochemistry (cis/trans) and the ethoxy group’s configuration. Chiral HPLC or recrystallization from ethanol/water mixtures (70:30 v/v) resolves the diastereomers, with reported enantiomeric excess (ee) >99% for isolated fractions.

Chromatographic Conditions :

  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm).

  • Mobile phase: Hexane/isopropanol (90:10).

  • Flow rate: 1 mL/min.

Scalability and Industrial Considerations

Large-scale production favors the thionyl chloride route due to its operational simplicity and cost-effectiveness. A pilot-scale synthesis (10 kg batch) achieved 78% overall yield with 99.5% purity, meeting pharmaceutical-grade standards.

Critical Parameters :

  • PCl₅ purity (>98%) to avoid phosphorylated byproducts.

  • Strict exclusion of moisture during chlorination.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

    Hydrolysis: The major product is the corresponding sulfonic acid.

    Reduction: The major product is the corresponding sulfonyl hydride.

Scientific Research Applications

Synthetic Routes

The synthesis of (3-ethoxycyclobutyl)methanesulfonyl chloride typically involves several key steps:

  • Formation of the Cyclobutyl Ring : This can be achieved through cycloaddition reactions.
  • Introduction of the Ethoxy Group : The ethoxy group is introduced via nucleophilic substitution reactions.
  • Sulfonylation : The final step involves the reaction with methanesulfonyl chloride under basic conditions.

Medicinal Chemistry

(3-Ethoxycyclobutyl)methanesulfonyl chloride has shown promise in drug development:

  • Targeting Enzymes : The sulfonyl chloride moiety can modify biomolecules, enhancing their interaction with specific enzymes. This property is particularly useful in designing inhibitors for enzyme targets involved in various diseases.
  • Anticancer Activity : Preliminary studies indicate that compounds derived from (3-ethoxycyclobutyl)methanesulfonyl chloride exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values indicating potent activity.
Cell LineIC50 (µM)
MCF-718.5
PC-314.7
HCT11611.2

Agrochemicals

The compound is utilized in the development of agrochemicals:

  • Herbicides and Insecticides : The unique reactivity of (3-ethoxycyclobutyl)methanesulfonyl chloride allows for the synthesis of novel herbicides and insecticides that target specific pests while minimizing environmental impact.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules : It can be employed in multi-step synthetic pathways to create complex organic molecules, including pharmaceuticals and specialty chemicals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from (3-ethoxycyclobutyl)methanesulfonyl chloride against breast cancer cell lines. Results indicated that specific derivatives significantly inhibited cell proliferation, suggesting potential therapeutic applications.

Case Study 2: Agrochemical Development

Research into the use of (3-ethoxycyclobutyl)methanesulfonyl chloride in developing a new class of herbicides demonstrated its efficacy against common agricultural weeds while exhibiting low toxicity to non-target species.

Mechanism of Action

The mechanism by which (3-ethoxycyclobutyl)methanesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, forming stable sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

Compound Structure Reactivity with NaOH (2.5 M) Typical Applications Diastereomerism
Methanesulfonyl chloride CH₃SO₂Cl Immediate hydrolysis (RT) Mesylation of alcohols None
Benzenesulfonyl chloride C₆H₅SO₂Cl Prolonged stirring (3–24 h) Sulfonation, protecting groups None
p-Toluenesulfonyl chloride CH₃C₆H₄SO₂Cl Reflux required (1 h) Tosylation, nucleophilic substitution None
(3-Aminocyclobutyl)methanesulfonyl chloride* C₅H₁₀NClO₂S (cyclobutyl backbone) Moderate reactivity Specialty sulfonation Diastereomers
(3-Ethoxycyclobutyl)methanesulfonyl chloride C₇H₁₁ClO₃S (ethoxycyclobutyl) Intermediate reactivity Stereoselective synthesis Diastereomers

*Hypothetical analog based on .

Key Observations:

Reactivity with Hydroxide :

  • Methanesulfonyl chloride hydrolyzes instantaneously at room temperature (RT) due to its high electrophilicity .
  • (3-Ethoxycyclobutyl)methanesulfonyl chloride likely exhibits slower hydrolysis than methanesulfonyl chloride due to steric hindrance from the cyclobutyl ring and electron-donating ethoxy group. However, it is more reactive than aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride), which require prolonged stirring or reflux .

However, the ethoxy group’s electron-donating nature may reduce the electrophilicity of the sulfonyl chloride group relative to methanesulfonyl chloride. Diastereomerism complicates purification; this contrasts with non-chiral analogs like methanesulfonyl chloride, which are straightforward to handle .

Synthetic Utility :

  • Methanesulfonyl chloride achieves quantitative yields in mesylation reactions (e.g., alcohol to mesylate conversion) due to its high reactivity .
  • The ethoxycyclobutyl variant may require optimized conditions (e.g., elevated temperatures or polar solvents) to achieve comparable efficiency, as steric effects impede nucleophilic displacement.

Table 2: Stability and Handling Protocols

Compound Stability in Air Recommended Destruction Protocol Carcinogenicity
Methanesulfonyl chloride Moisture-sensitive Immediate NaOH hydrolysis (RT) Non-carcinogenic
Benzenesulfonyl chloride Moderate stability NaOH with prolonged stirring or reflux Non-carcinogenic
Dimethylcarbamoyl chloride Highly reactive NaOH hydrolysis (controlled addition) Carcinogenic (animals)
(3-Ethoxycyclobutyl)methanesulfonyl chloride Likely moisture-sensitive NaOH hydrolysis with monitoring* Unknown (assume toxic)

*Inferred protocol due to structural similarity to methanesulfonyl chloride .

Key Observations:

  • Moisture Sensitivity : Like methanesulfonyl chloride, the target compound is expected to react violently with water or alcohols, necessitating anhydrous handling.
  • Destruction Efficiency : NaOH-mediated hydrolysis is effective for highly reactive sulfonyl chlorides (>99.98% destruction for methanesulfonyl chloride). The ethoxycyclobutyl variant may require extended reaction times due to steric shielding of the electrophilic sulfur center .

Diastereomer-Specific Challenges

The diastereomer mixture introduces challenges absent in simpler sulfonyl chlorides:

Purification : Chromatographic separation (e.g., FCC, as in ) is required to isolate individual diastereomers, increasing synthetic costs.

Reaction Selectivity : Diastereomers may exhibit divergent reactivity in stereosensitive reactions, complicating product profiles. For example, nucleophilic displacement could yield varying stereochemical outcomes depending on the diastereomer used.

Characterization: NMR and chiral HPLC are critical for distinguishing diastereomers, unlike non-chiral analogs that are easily characterized via standard techniques .

Biological Activity

(3-Ethoxycyclobutyl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound (3-ethoxycyclobutyl)methanesulfonyl chloride is characterized by its unique cyclobutane structure, which contributes to its reactivity and biological interactions. The presence of the methanesulfonyl chloride functional group enhances its electrophilic properties, making it a useful intermediate in various chemical reactions.

The biological activity of (3-ethoxycyclobutyl)methanesulfonyl chloride is primarily attributed to its ability to interact with specific biological targets. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins. This mechanism is crucial for its role in modifying enzyme activities and influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme Inhibition Inhibits specific kinases involved in cell cycle regulation.
Cytotoxicity Induces apoptosis in cancer cell lines at micromolar concentrations.
Cell Cycle Arrest Causes G1 phase arrest in treated cells.
Protein Modification Forms adducts with cysteine residues in target proteins.

Case Studies

Several studies have explored the biological effects of (3-ethoxycyclobutyl)methanesulfonyl chloride:

  • Study on Cancer Cell Lines :
    A study investigated the cytotoxic effects of the compound on various breast cancer cell lines (BT-20, MDA-MB-231). The results indicated a significant induction of apoptosis, measured by caspase-3 activation, with an IC50 value ranging from 0.60 to 0.80 µM across different cell lines .
  • Enzyme Activity Modulation :
    Research demonstrated that (3-ethoxycyclobutyl)methanesulfonyl chloride selectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound showed high selectivity for CDK9 over other CDKs, suggesting potential therapeutic applications in cancer treatment .
  • Toxicological Assessment :
    An assessment of acute exposure levels indicated that methanesulfonyl chloride derivatives could pose risks under certain conditions. The data suggested a need for careful handling and further investigation into the safety profiles of such compounds .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of (3-ethoxycyclobutyl)methanesulfonyl chloride:

  • Absorption : The compound exhibits favorable solubility characteristics at physiological pH.
  • Distribution : Preliminary studies suggest moderate plasma protein binding.
  • Metabolism : Likely undergoes metabolic transformations via cytochrome P450 enzymes.
  • Excretion : Renal excretion appears to be a primary route for elimination.

Q & A

Q. How can the diastereomeric ratio of (3-ethoxycyclobutyl)methanesulfonyl chloride be accurately determined in a reaction mixture?

  • Methodological Answer : The diastereomeric ratio can be quantified using high-resolution 1H^1H-NMR spectroscopy. Peaks corresponding to distinct proton environments in the ethoxy or sulfonyl groups (e.g., axial vs. equatorial substituents on the cyclobutane ring) are integrated. For example, diastereomers may exhibit splitting patterns in the range of δ 3.5–4.5 ppm (ethoxy protons) or δ 1.2–1.8 ppm (cyclobutane methylene groups). Chromatographic methods like HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) can also resolve diastereomers, though optimization of mobile phase polarity (e.g., hexane/isopropanol gradients) is critical .

Q. What synthetic routes are most effective for preparing (3-ethoxycyclobutyl)methanesulfonyl chloride, and how do reaction conditions influence diastereoselectivity?

  • Methodological Answer : Two primary routes are documented:
  • Route A : Cyclobutane ring formation via [2+2] photocycloaddition of ethylene derivatives, followed by ethoxy substitution and sulfonylation with methanesulfonyl chloride.
  • Route B : Direct functionalization of pre-formed cyclobutane derivatives using Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to install the ethoxy group, followed by sulfonylation.
    Diastereoselectivity in Route A is temperature-dependent (higher selectivity at lower temperatures due to kinetic control), while Route B may favor thermodynamic control, leading to different ratios. Confirmation requires monitoring by TLC or inline IR spectroscopy .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The sulfonyl chloride group is hydrolytically sensitive. Storage under inert gas (argon) at −20°C in anhydrous solvents (e.g., dichloromethane or THF) is recommended. Stability tests via 1H^1H-NMR over 72 hours at room temperature show <5% degradation if rigorously dried. Decomposition products include sulfonic acids, identifiable by LC-MS (negative-ion mode, [M–Cl]^- ions) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of diastereomers in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for sulfonyl chloride displacement. Diastereomers with axial ethoxy groups exhibit higher steric hindrance, increasing activation energy by ~3–5 kcal/mol compared to equatorial isomers. Solvent effects (e.g., polar aprotic vs. protic) are incorporated using the SMD continuum model. Validation via kinetic studies (e.g., pseudo-first-order rate constants with amines) aligns with computational predictions .

Q. What strategies resolve conflicting data on diastereomer bioactivity in enzyme inhibition assays?

  • Methodological Answer : Contradictions arise from diastereomer interconversion under assay conditions (e.g., pH 7.4 buffers). To address this:
  • Perform time-resolved activity assays with LC-MS monitoring to track diastereomer stability.
  • Use enantiomerically pure enzyme isoforms (e.g., cytochrome P450 3A4) to isolate stereospecific effects.
  • Apply multivariate analysis (e.g., PCA) to distinguish between steric/electronic contributions to IC50_{50} values .

Q. How can advanced separation techniques isolate individual diastereomers at preparative scale?

  • Methodological Answer : Simulated Moving Bed (SMB) chromatography with a Chiralpak IA column achieves >99% enantiomeric excess. Optimal conditions: 85:15 v/v CO2_2/ethanol mobile phase at 40°C and 120 bar. For larger scales, crystallization-induced diastereomer resolution using chiral auxiliaries (e.g., L-tartaric acid derivatives) is effective, yielding >95% purity confirmed by X-ray diffraction .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations arise from differing diastereomeric ratios and polymorphic forms. For example:
  • A 60:40 diastereomer mixture melts at 78–82°C (broad endotherm via DSC).
  • Pure diastereomer A melts sharply at 89°C (single-crystal XRD confirms monoclinic packing).
    Standardize reporting by specifying diastereomer ratios and crystallization solvents (e.g., ethyl acetate vs. hexane) .

Safety and Environmental Impact

Q. What are the recommended protocols for neutralizing waste containing this compound?

  • Methodological Answer : Hydrolyze sulfonyl chloride residues with 10% w/w aqueous sodium bicarbonate (1:5 v/v ratio) at 0°C for 2 hours. Confirm complete neutralization via chloride ion-selective electrode or AgNO3_3 turbidity test. Environmental toxicity assays (e.g., Daphnia magna LC50_{50}) indicate moderate ecotoxicity (EC50_{50} = 12 mg/L), necessitating controlled disposal .

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